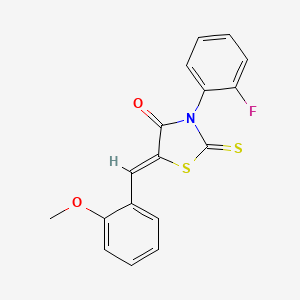

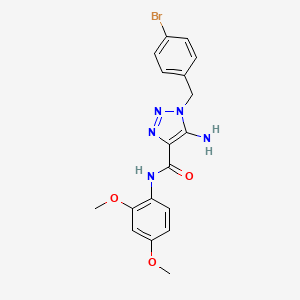

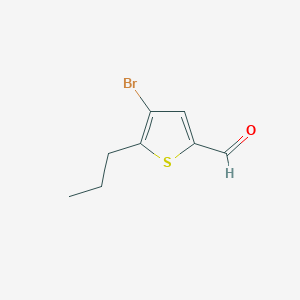

![molecular formula C19H11BrN2O5 B2940745 7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 442631-06-3](/img/structure/B2940745.png)

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazepine derivatives are a class of compounds that have been synthesized and characterized using various methods . They are known for their wide range of biological activities and pharmacological properties .

Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis

The single-crystal X-ray structures of certain benzoxazepine derivatives have been discussed . The IR spectrum of one such derivative showed the presence of characteristic absorption peaks at 3026 and 2979 cm –1 for the aliphatic C–H stretch, peaks were observed at 1623, 1587, and 1475 cm −1 for the C = N, C = C, and C–N absorptions, respectively .Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can vary greatly depending on their specific structure. For instance, the IR spectrum of one derivative showed characteristic absorption peaks for the aliphatic C–H stretch, and the C = N, C = C, and C–N absorptions .Scientific Research Applications

Synthetic Chemistry Applications

- Compounds related to 7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one have been synthesized and studied for their unique chemical properties and reactions. For instance, research on benzoxazepines and related heterocycles has revealed methodologies for synthesizing structurally complex molecules that could serve as intermediates for pharmaceuticals or materials science applications (Carpenter, Peesapati, & Proctor, 1979).

- The synthesis of benzoxazepine derivatives with potential dopaminergic activity indicates the relevance of such compounds in developing drugs targeting the D1 dopamine receptor, demonstrating a direct application in medicinal chemistry (Neumeyer, Baindur, Niznik, Guan, & Seeman, 1991).

Material Science Applications

- Bromophenols, structurally related to this compound, have been isolated from marine sources and evaluated for their antioxidant activity. This highlights the potential of such compounds in developing natural antioxidant agents for food preservation or pharmaceuticals (Li, Li, Gloer, & Wang, 2011).

Pharmacological Applications

- Although direct applications of this compound in pharmacology are not explicitly mentioned in the available literature, the structural analogues and related compounds' synthesis and activity studies suggest potential exploration in drug development. For instance, benzoxazepine derivatives have been synthesized and evaluated for their antibacterial properties, indicating the scope of these compounds in therapeutic applications (Abood, Chafcheer, & Suhail, 2021).

Future Directions

Properties

IUPAC Name |

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrN2O5/c20-12-5-1-3-7-14(12)26-16-9-11(22(24)25)10-17-18(16)19(23)21-13-6-2-4-8-15(13)27-17/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPLRSMARRAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

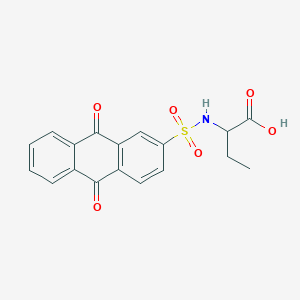

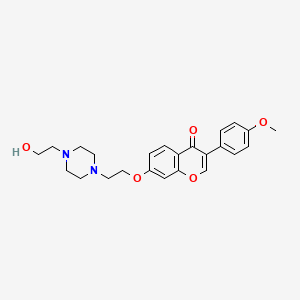

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)

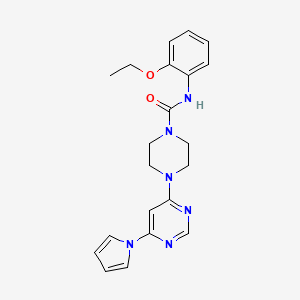

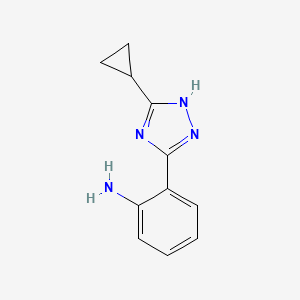

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)